
Methyl 5-amino-2-piperidinecarboxylate
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Overview
Description
Methyl 5-amino-2-piperidinecarboxylate is a heterocyclic organic compound featuring a six-membered piperidine ring substituted with an amino group at position 5 and a methyl ester moiety at position 2. The saturated piperidine ring imparts conformational flexibility, while the amino and ester groups contribute to its reactivity, making it a versatile intermediate in pharmaceutical synthesis and chemical research. Its structural features enable participation in hydrogen bonding, nucleophilic substitutions, and catalytic processes, positioning it as a critical building block for drug candidates and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-piperidinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, methyl 5-amino-2-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a range of industrial applications .
Mechanism of Action
The mechanism of action of methyl 5-amino-2-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, Methyl 5-amino-2-piperidinecarboxylate is compared below with structurally analogous compounds from the evidence provided. Key differences in ring systems, functional groups, and substituents are highlighted.
Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)
- Structure: Pyrimidine ring (aromatic, two nitrogen atoms) with amino (C4), methyl (C2), and ethyl ester (C5) groups.
- Molecular Formula : C₈H₁₁N₃O₂ (MW: 181.19) .
- Key Differences: Ring System: Pyrimidine (aromatic) vs. piperidine (saturated). Aromaticity in pyrimidine enhances stability but reduces flexibility compared to piperidine. Substituents: Methyl at C2 vs. amino at C5 in the target compound.
- Applications : Pyrimidine derivatives are widely used in antiviral and anticancer agents, whereas the piperidine analog may favor neurological or anti-inflammatory drug synthesis due to its flexible scaffold .
5-Amino-2-Pyridinecarboxylic Acid
- Structure: Pyridine ring (aromatic, one nitrogen) with amino (C5) and carboxylic acid (C2) groups.
- Key Differences :
- Functional Groups : Carboxylic acid (ionizable, polar) vs. methyl ester (less polar, hydrolyzable). The ester in the target compound enhances lipophilicity, improving membrane permeability in drug design.
- Reactivity : The carboxylic acid group can form salts or participate in condensation reactions, while the ester is more suited for transesterification or nucleophilic acyl substitutions .
- Applications : Pyridinecarboxylic acids are common in metal coordination chemistry, whereas the piperidine ester is tailored for prodrug development or enzyme inhibition .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)
- Structure : Pyrimidine ring with chloro (C2), methyl (C6), and carboxylic acid (C4) groups.
- Molecular Formula : C₆H₅ClN₂O₂ (MW: 172.57) .
- Key Differences: Substituents: Chloro and methyl groups introduce steric hindrance and electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. Acidity: The carboxylic acid group (pKa ~2–3) is more acidic than the ester (pKa ~5–6), affecting solubility and reactivity in aqueous environments.
- Applications: Chlorinated pyrimidines are often used in agrochemicals, while the amino-piperidine ester is prioritized in CNS drug discovery due to its biocompatibility .
Comparative Data Table
Compound | Ring System | Key Functional Groups | Molecular Weight | Key Applications |
---|---|---|---|---|
This compound | Piperidine (saturated) | Amino (C5), methyl ester (C2) | ~172.21* | Pharmaceuticals, intermediates |
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | Pyrimidine (aromatic) | Amino (C4), methyl (C2), ethyl ester (C5) | 181.19 | Antiviral agents, synthesis intermediates |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine (aromatic) | Chloro (C2), methyl (C6), carboxylic acid (C4) | 172.57 | Agrochemicals, metal chelation |
5-Amino-2-pyridinecarboxylic acid | Pyridine (aromatic) | Amino (C5), carboxylic acid (C2) | ~138.12* | Coordination chemistry, catalysis |
*Calculated based on standard atomic weights.
Research Findings and Implications
- Reactivity: The amino group in this compound facilitates regioselective modifications, as seen in piperidine-based kinase inhibitors .
- Solubility : Compared to pyrimidine analogs, the saturated piperidine ring improves aqueous solubility at physiological pH, critical for bioavailability in drug formulations .
- Synthetic Utility : The methyl ester acts as a protecting group, enabling efficient hydrolysis to carboxylic acids under mild conditions—a strategy less feasible with chloro-substituted pyrimidines due to competing elimination reactions .
Biological Activity
Methyl 5-amino-2-piperidinecarboxylate is a compound of interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships, and case studies that highlight its medicinal properties.
Synthesis of this compound
The synthesis of this compound typically involves several methods, including reductive alkylation and hydrolysis of related piperidine derivatives. Research has shown that various substituted derivatives maintain significant biological activity, particularly in antihypertensive applications .
Synthesis Methods
- Reductive Alkylation : Involves the alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis.
- Nucleophilic Displacement : Utilizes sodioformanilide to displace nitrite from methyl 5-nitro-2-pyridinecarboxylate.
- Selective Reduction : Employs NaBH4 reduction of appropriate amides, followed by hydrolysis.
Antihypertensive Effects
This compound and its derivatives have demonstrated notable antihypertensive activity in animal models, particularly in spontaneously hypertensive rats (SHR). Optimization of structural parameters has led to the identification of potent agents that effectively lower blood pressure .
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit anticancer properties through various mechanisms, including the inhibition of oncogenic pathways. For example, compounds derived from piperidine structures have been shown to inhibit c-Myc dimerization, a critical factor in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is significantly influenced by its structural components. Research has established that modifications to the piperidine ring and amino substituents can enhance receptor affinity and selectivity. For instance, certain modifications lead to improved binding at sigma receptors, which are implicated in various physiological processes .
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antihypertensive | Not specified | Effective in SHR |
Piperidine Derivative A | c-Myc Inhibition | 34.8 | Potent inhibitor |
Piperidine Derivative B | Sigma Receptor Affinity | Not specified | High selectivity over σ2 |
Case Study 1: Antihypertensive Activity
In a study involving spontaneously hypertensive rats, various derivatives of this compound were tested for their ability to reduce blood pressure. The results indicated a significant decrease in systolic blood pressure compared to control groups, demonstrating the compound's potential as an antihypertensive agent .
Case Study 2: Anticancer Activity
A series of piperidine-based compounds were evaluated for their anticancer effects against breast cancer cell lines. The study revealed that certain modifications in the piperidine structure led to enhanced apoptosis induction and reduced cell viability . These findings underscore the importance of structural optimization in developing effective anticancer therapies.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 5-aminopiperidine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
QPLWHTVCXALRAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1)N |
Origin of Product |
United States |
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